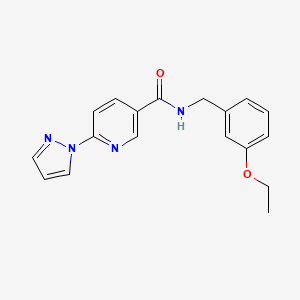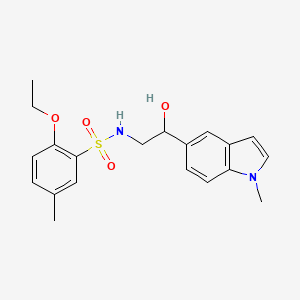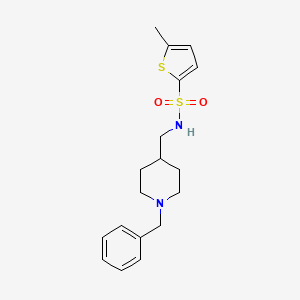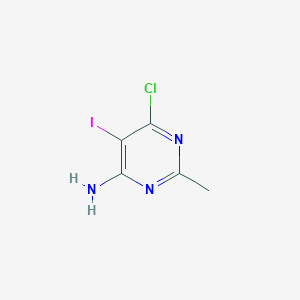![molecular formula C20H16N2O4S B2527023 N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide CAS No. 670266-78-1](/img/structure/B2527023.png)
N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Effects
A study has highlighted the neuroprotective effects of a potent Poly(adenosine 5′-diphosphoribose) synthetase (PARS) inhibitor, related to the N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide structure. This inhibitor was shown to significantly reduce infarct volume in a focal cerebral ischemia model in rats, indicating its potential in treating brain damage resulting from cerebral ischemia through intracellular energy depletion (Takahashi et al., 1997).
Anticonvulsant Properties
Research has identified isoquinoline sulfonamides as potent and selective inhibitors of the human carbonic anhydrase II and VII (hCA II and hCA VII) isoforms, which are involved in GABA-mediated neuronal excitation. These inhibitors have shown promising results in preventing audiogenic seizures in DBA/2 mice, suggesting their potential as anticonvulsant agents (Bruno et al., 2016).
Anti-Inflammatory Effects
The anti-inflammatory properties of certain sulfonamide derivatives have been investigated. One study found that pretreatment with specific ligands led to inhibition of oedema formation induced by carrageenan in mice, revealing the compounds' potential as anti-inflammatory agents (Torres et al., 1999).
Antiglaucoma Activity
A series of sulfonamides were synthesized and showed good inhibitory properties against carbonic anhydrase isozymes relevant to glaucoma. These compounds demonstrated effectiveness in reducing elevated intraocular pressure in hypertensive rabbits, making them potential antiglaucoma agents (Mincione et al., 2005).
In Vivo Imaging Applications
The development of a new tracer based on cyclic sulfonamides (sultams) for in vivo targeting and Coincidence imaging has been explored. One such compound showed rapid and high tumor uptake in Sprague Dawley rats, indicating its potential as an effective tumor targeting agent for imaging purposes (Ghandi et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein kinase that plays a crucial role in several cellular processes, including signal transduction, vesicle trafficking, and cytoskeletal maintenance .
Mode of Action
This compound interacts with its target, LRRK2, by inhibiting its activity . The compound binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of LRRK2, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of LRRK2 by this compound affects several biochemical pathways. As LRRK2 is involved in signal transduction, its inhibition can disrupt signaling pathways, leading to changes in cellular responses . Additionally, as LRRK2 plays a role in vesicle trafficking and cytoskeletal maintenance, its inhibition can affect these processes, potentially leading to changes in cellular morphology and function .
Result of Action
The inhibition of LRRK2 by this compound leads to changes in cellular processes regulated by LRRK2 . These changes can have various effects at the molecular and cellular levels, depending on the specific processes disrupted and the cell types involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy .
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-11-6-7-14(8-12(11)2)22-27(25,26)15-9-13-4-3-5-16-18(13)17(10-15)20(24)21-19(16)23/h3-10,22H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHLLYVEXRZSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)



![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

